
3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C10H13NO4S2 and its molecular weight is 275.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research on thiophene derivatives often involves novel synthesis methods and understanding their structural characteristics. For example, Vrabel et al. (2014) investigated molecules of 6-oxopiperidine-2-carboxylic acid derivatives, highlighting the importance of crystallographic studies in determining molecular configurations and interactions such as O-H...O and C-H...O hydrogen bonds, which play a crucial role in forming multidimensional networks in crystal structures (Vrabel, Sivý, Šafár̆, & Marchalin, 2014). Similarly, Verma et al. (2009) described the regioselective synthesis of azabicycloadducts derived from benzo[b]thiophene-2,3-dione and piperidine 2-carboxylic acid, emphasizing the diverse applications of thiophene derivatives in pharmacology due to their regioselectivity and yield efficiency (Verma, Arora, Jose, Joshi, Pardasani, & Pardasani, 2009).
Biological Activities
Several studies have explored the potential biological activities of thiophene and piperidine derivatives:
Anticancer Activity
Al-Said et al. (2011) synthesized novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a sulfone moiety, evaluating them for in-vitro anticancer activity against the MCF7 human breast cancer cell line. Some compounds exhibited better activity than Doxorubicin, a reference drug, indicating their potential as anticancer agents (Al-Said, Bashandy, Al-Qasoumi, & Ghorab, 2011).
Antimicrobial Activity
Khalid et al. (2016) conducted a study on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, demonstrating moderate to significant antimicrobial activity against both Gram-negative and Gram-positive bacteria. This underscores the relevance of thiophene derivatives in developing new antimicrobial agents (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
Enzyme Inhibition
Khalid et al. (2016) also synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, screened for butyrylcholinesterase (BChE) enzyme inhibition. Molecular docking studies were performed to assess the ligand-BChE binding affinity, identifying important amino acid residues for ligand stabilization in the enzyme's active site. This research highlights the potential of these compounds in treating diseases associated with cholinesterase inhibition, such as Alzheimer's (Khalid, Aziz‐ur‐Rehman, Abbasi, Hussain, Malik, Ashraf, & Fatmi, 2016).
Properties
IUPAC Name |
3-piperidin-1-ylsulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c12-10(13)9-8(4-7-16-9)17(14,15)11-5-2-1-3-6-11/h4,7H,1-3,5-6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFWCLBVGZYGBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(SC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585385 |
Source


|
| Record name | 3-(Piperidine-1-sulfonyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923697-76-1 |
Source


|
| Record name | 3-(Piperidine-1-sulfonyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



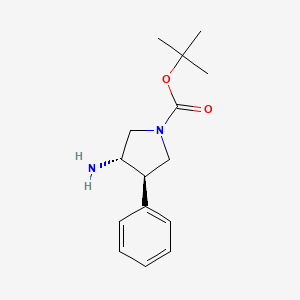
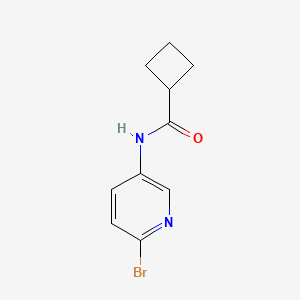

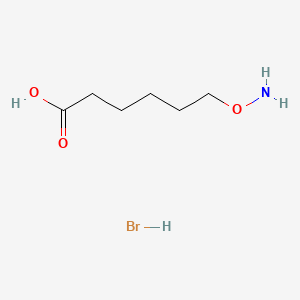
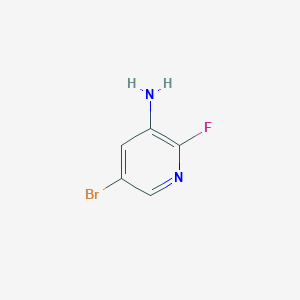
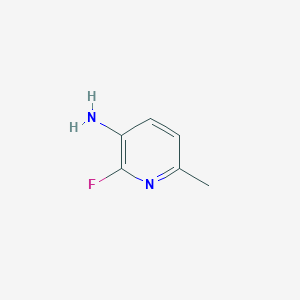
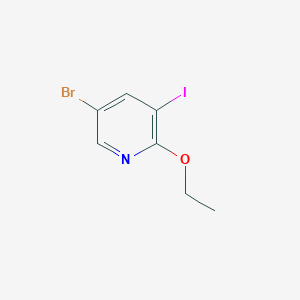
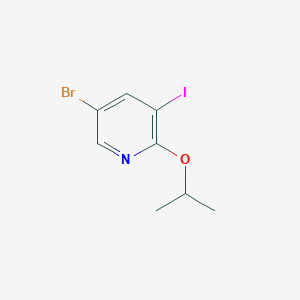
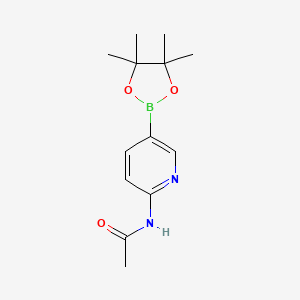
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-ethanone](/img/structure/B1285554.png)
![N-{[5-(2-chloropropanoyl)thien-2-yl]methyl}acetamide](/img/structure/B1285562.png)
